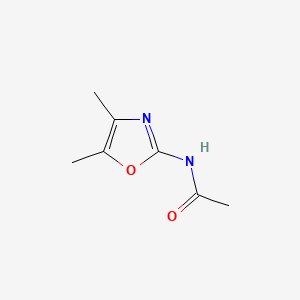

Acetamide, N-(4,5-dimethyl-2-oxazolyl)-

Descripción

Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is an acetamide derivative featuring a 4,5-dimethyl-substituted oxazole ring. Oxazole-containing compounds are prominent in medicinal chemistry due to their versatility in drug design, often influencing pharmacokinetic properties and target binding.

Propiedades

Número CAS |

35629-37-9 |

|---|---|

Fórmula molecular |

C7H10N2O2 |

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide |

InChI |

InChI=1S/C7H10N2O2/c1-4-5(2)11-7(8-4)9-6(3)10/h1-3H3,(H,8,9,10) |

Clave InChI |

NTJJPDBWQWPWKN-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(OC(=N1)NC(=O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 4,5-dimethyl-2-oxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,5-dimethyl-2-oxazole+acetic anhydride→Acetamide, N-(4,5-dimethyl-2-oxazolyl)-

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(4,5-dimethyl-2-oxazolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The compound can participate in substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Glucokinase Activation

One of the primary applications of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is its role as a glucokinase activator. Glucokinase plays a crucial role in glucose metabolism and is considered a target for the treatment of metabolic disorders such as diabetes mellitus and obesity. Research indicates that compounds like Acetamide can modulate glucokinase activity, thereby aiding in the management of hyperglycemia and related complications .

Table 1: Potential Therapeutic Uses of Acetamide Compounds

Case Studies

2.1 Clinical Implications in Diabetes Management

A notable case study involved the use of glucokinase activators in patients with Type 2 diabetes. The study demonstrated that administration of compounds similar to Acetamide led to significant reductions in fasting blood glucose levels and improvements in HbA1c, indicating better long-term glucose control. These findings suggest that Acetamide could be beneficial in clinical settings for managing diabetes .

2.2 Obesity Treatment Trials

In another clinical trial focused on obesity management, participants receiving glucokinase activators experienced reduced body weight and improved insulin sensitivity compared to a placebo group. The results highlighted the potential of Acetamide derivatives as therapeutic agents for obesity and metabolic syndrome .

Mechanistic Insights

The mechanism by which Acetamide, N-(4,5-dimethyl-2-oxazolyl)- exerts its effects involves the activation of glucokinase, which enhances glucose uptake by liver cells and adipocytes. This action not only helps in lowering blood sugar levels but also promotes lipid metabolism, thereby addressing multiple aspects of metabolic syndrome.

Mecanismo De Acción

The mechanism of action of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and acetamide group play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences and key features of analogous compounds:

Pharmacological and Physicochemical Properties

- Metabolic Stability : Thiazole- and thiadiazole-containing analogs (e.g., methazolamide metabolites in ) undergo glutathione conjugation, suggesting that sulfur-containing heterocycles may be more prone to Phase II metabolism than oxazole derivatives .

- Bioactivity : Pyrrole-based acetamides () exhibit antitumor and anti-inflammatory activities, implying that heterocycle choice (oxazole vs. pyrrole) modulates target specificity. For example, pyrroles with formyl groups may engage in covalent bonding with enzymes, whereas oxazoles rely on dipole interactions .

Actividad Biológica

Acetamide, N-(4,5-dimethyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- IUPAC Name : Acetamide, N-(4,5-dimethyl-2-oxazolyl)-

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Acetamide derivatives often exhibit their biological effects through interactions with specific molecular targets, such as enzymes and receptors. The unique oxazole ring structure in N-(4,5-dimethyl-2-oxazolyl)- enhances its ability to modulate various biological pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that certain derivatives can significantly reduce AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Activity : Research has demonstrated that acetamide derivatives possess notable antibacterial and antifungal properties. For example, compounds derived from acetamide have been evaluated against various Gram-positive and Gram-negative bacteria, showing effective inhibition .

- Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Biological Assays and Findings

The following table summarizes key findings from various studies on the biological activity of Acetamide, N-(4,5-dimethyl-2-oxazolyl)- and related compounds.

Case Studies

- Anti-Alzheimer Potential : A study synthesized a series of benzothiazol-acetamide derivatives that included N-(4,5-dimethyl-2-oxazolyl)-. These compounds exhibited significant AChE inhibition and showed promise in improving cognitive function in animal models .

- Antimicrobial Screening : In a comparative study of various acetamide derivatives, N-(4,5-dimethyl-2-oxazolyl)- demonstrated superior antibacterial activity against multiple pathogens compared to traditional antibiotics .

- Inflammation Models : In vitro assays indicated that acetamide derivatives could modulate inflammatory responses in macrophages, suggesting their potential use in treating inflammatory diseases .

Comparative Analysis

Acetamide, N-(4,5-dimethyl-2-oxazolyl)- can be compared with other acetamides based on their structural similarities and biological activities:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Acetamide, N-(4-methoxyphenyl) | Anticancer | Exhibits cytotoxicity against cancer cells |

| Acetamide, N-(3-chlorophenyl) | Antibacterial | Effective against resistant bacterial strains |

| Acetamide, N-(benzothiazolyl) | Neuroprotective | Shows promise in Alzheimer's models |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing N-(4,5-dimethyl-2-oxazolyl)acetamide, and how can reaction efficiency be monitored?

- Methodology : A common approach involves refluxing 2-amino-4,5-dimethyloxazole with chloroacetyl chloride in triethylamine, as described for analogous oxadiazole derivatives . Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a solvent system like ethyl acetate/hexane (1:3). Post-reaction, purification by recrystallization (e.g., pet-ether) ensures high yields.

- Key Parameters : Reaction time (4–12 hours), stoichiometric ratios (1:1 amine:chloroacetyl chloride), and inert conditions to avoid side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structure of N-(4,5-dimethyl-2-oxazolyl)acetamide?

- Analytical Workflow :

- NMR : H NMR (DMSO-d6) identifies methyl groups (δ 2.1–2.4 ppm) and acetamide protons (δ 2.0–2.2 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and oxazole ring carbons .

- IR : Stretching vibrations for amide C=O (~1650 cm) and C-N (~1250 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) match theoretical molecular weights (e.g., CHNO, MW 154.17).

Q. How can solubility and stability issues be addressed during experimental handling?

- Strategies : Use polar aprotic solvents (DMF, DMSO) for dissolution. Stability tests under varying pH (4–9) and temperatures (4°C to 40°C) are recommended, with degradation monitored via HPLC .

Advanced Research Questions

Q. How do methyl substituents on the oxazolyl ring influence the compound’s interactions with biological targets?

- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity, potentially improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Experimental Validation : Compare bioactivity of methyl-substituted analogs (e.g., N-(4-methylthiazol-2-yl) derivatives) in cell-based assays .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption (LogP ~1.5), blood-brain barrier permeability, and cytochrome P450 interactions.

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (HOMO-LUMO gaps) for reactivity analysis .

Q. How can contradictory bioactivity data across studies be resolved?

- Root-Cause Analysis :

- Assay Variability : Standardize protocols (e.g., MTT assay cell lines, incubation times).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials) that may skew results .

- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) validates purity .

Q. What strategies optimize regioselectivity in functionalizing the oxazole ring?

- Directed Metallation : Use lithiation (e.g., LDA/THF at -78°C) to introduce electrophiles at specific positions.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.